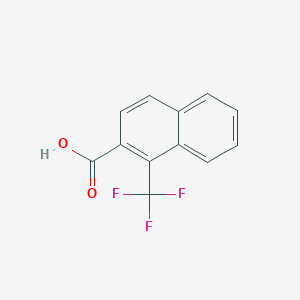

1-(Trifluoromethyl)-2-naphthoic acid

Descripción

Propiedades

Fórmula molecular |

C12H7F3O2 |

|---|---|

Peso molecular |

240.18 g/mol |

Nombre IUPAC |

1-(trifluoromethyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)10-8-4-2-1-3-7(8)5-6-9(10)11(16)17/h1-6H,(H,16,17) |

Clave InChI |

WGKBTJAUMPPVCX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Regioselective Synthesis Strategies for 1-(Trifluoromethyl)-2-naphthoic Acid Scaffolds

The synthesis of the this compound scaffold is a testament to the advancements in regioselective chemistry. The primary challenge lies in the precise installation of two different substituents—a trifluoromethyl group and a carboxylic acid group—at adjacent positions on the naphthalene (B1677914) ring. Traditional electrophilic aromatic substitution reactions on naphthalene derivatives often yield mixtures of isomers, making them unsuitable for this purpose. researchgate.net Consequently, more advanced strategies that offer high regiochemical control are necessary.

Directed Metalation and Carboxylation Approaches for Naphthalene Derivatives

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including naphthalene derivatives. wikipedia.orgacs.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high precision.

The successful implementation of DoM on naphthalene systems relies on the use of strong organometallic bases. Alkyllithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), are commonly employed for this purpose. uwindsor.ca These bases are strong enough to deprotonate the aromatic C-H bond ortho to the directing group. uwindsor.ca

In many cases, the reactivity and selectivity of alkyllithium reagents are enhanced by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.orgresearchgate.net TMEDA breaks down the aggregate structures of the alkyllithium reagents, increasing their basicity and kinetic reactivity. baranlab.org

Lithium dialkylamide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), also find application in these synthetic schemes. uwindsor.cauwindsor.ca While generally less basic than alkyllithiums, they can offer different selectivity profiles and are particularly useful when the substrate is sensitive to nucleophilic attack by alkyllithium reagents. acs.orguwindsor.ca For the synthesis of this compound, a plausible DoM strategy would involve a naphthalene precursor bearing a directing group at the 2-position and a trifluoromethyl group at the 1-position. The DMG would direct lithiation to the 3-position or, if the DMG is at the 1-position, to the 2-position. The subsequent carboxylation would then install the desired acid functionality.

| Reagent Type | Examples | Role in Synthesis |

| Organometallic Reagents | n-BuLi, s-BuLi, t-BuLi | Strong bases for aromatic C-H deprotonation (lithiation). uwindsor.ca |

| Lithium Dialkylamide Bases | LDA, LiTMP | Alternative strong bases, can offer improved selectivity. uwindsor.ca |

| Chelating Agents | TMEDA | Breaks up alkyllithium aggregates, increasing reactivity. baranlab.org |

Regiochemical control is the cornerstone of the DoM strategy. The choice of the directing metalation group is paramount in dictating the site of metalation. researchgate.net Potent DMGs for naphthalene systems include amides, carbamates, and sulfoxides, which can effectively direct lithiation to their ortho-positions. wikipedia.orgacs.org

For a 1-substituted naphthalene, functionalization can be directed to various positions depending on the chosen strategy. researchgate.netnih.gov In the context of synthesizing this compound, a key approach involves starting with 1-(trifluoromethyl)naphthalene (B1313596). The challenge then becomes the selective introduction of a carboxylic acid group at the C-2 position. Without a directing group, direct lithiation and carboxylation of 1-(trifluoromethyl)naphthalene would likely be unselective. Therefore, a precursor with a directing group at a position that facilitates eventual functionalization at C-2 is required. For instance, a directing group at C-2 could direct functionalization to C-1 or C-3. acs.org A strategy starting with a 2-naphthol (B1666908) derivative, converted to a carbamate (B1207046) directing group, can direct lithiation to the 1- and 3-positions. acs.org Introducing the trifluoromethyl group first, followed by a DoM-carboxylation sequence, is a viable pathway.

The interplay between the directing group and other substituents on the naphthalene ring determines the final regiochemical outcome. researchgate.netnih.gov Steric hindrance and the electronic properties of existing substituents can influence the accessibility and acidity of the target C-H bond, thereby affecting site selectivity. researchgate.net

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netvaia.com This property has a profound influence on the electronic environment of the naphthalene ring. The CF₃ group deactivates the aromatic ring towards electrophilic attack by inductively pulling electron density away from it. vaia.comnih.gov

Crucially, this inductive withdrawal increases the acidity of the C-H protons on the aromatic ring, a factor known as kinetic acidity. researchgate.net Protons closer to the CF₃ group experience a stronger acidifying effect. This means that in 1-(trifluoromethyl)naphthalene, the proton at the C-8 (peri) position and the C-2 position are rendered more acidic than other protons on the ring. This enhanced acidity can facilitate deprotonation by a strong base, making directed metalation more efficient. acs.org

However, the CF₃ group itself is not a directing group for ortho-metalation in the classical sense, as it lacks a heteroatom to coordinate with the lithium reagent. wikipedia.orgbaranlab.org Its role is primarily electronic, modulating the reactivity of the ring. In a DoM reaction, the electronic influence of the CF₃ group works in concert with the coordinating ability of the DMG to determine the ultimate site of lithiation. The increased kinetic acidity of the C-2 proton in 1-(trifluoromethyl)naphthalene could make it a more favorable site for deprotonation if a directing group is appropriately placed to facilitate this outcome.

Transition-Metal-Catalyzed Formation of Naphthoic Acid Backbones

Transition-metal catalysis offers an alternative and increasingly popular approach for the construction of functionalized aromatic systems. nih.govacs.org These methods often proceed under milder conditions than DoM and can exhibit complementary regioselectivity. Copper-catalyzed reactions, in particular, have shown great promise in this area. beilstein-journals.orgresearchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. beilstein-journals.org Copper-catalyzed MCRs have been developed for the synthesis of complex molecules, including those with trifluoromethylated scaffolds. beilstein-journals.orgnih.gov

A relevant strategy involves the copper-catalyzed reaction of β-trifluoromethyl β-diazo esters with other components. beilstein-journals.org While not a direct synthesis of this compound itself, related copper-catalyzed reactions demonstrate the feasibility of incorporating trifluoromethylated building blocks and naphthoic acid substrates in a single transformation. For instance, copper-catalyzed reactions involving 2-naphthoic acid have been shown to proceed in good yield, indicating the compatibility of the naphthalene core within these catalytic cycles. beilstein-journals.orgnih.gov

The general mechanism often involves the formation of a copper-carbene intermediate from the diazo compound. beilstein-journals.org This highly reactive intermediate can then engage with other substrates to build the final molecular framework. Adapting such a methodology could involve the reaction of a trifluoromethylated intermediate with a suitable naphthalene precursor to construct the desired 1,2-disubstituted pattern. The development of a specific copper-catalyzed MCR for the direct synthesis of this compound remains an area of active research interest.

| Catalyst System | Reaction Type | Relevance to Synthesis |

| Copper(I) Iodide (CuI) | Multicomponent reaction with diazo esters | Demonstrates incorporation of trifluoromethylated intermediates. beilstein-journals.org |

| **Copper(II) Triflate (Cu(OTf)₂) ** | Multicomponent reactions for heterocycles | Highlights the versatility of copper catalysts in complex bond formations. beilstein-journals.org |

General Trifluoromethylation Techniques Applied to Naphthalene Systems

The introduction of the trifluoromethyl group onto a naphthalene ring is a key step in the synthesis of this compound. Several general methods for trifluoromethylation have been developed, some of which are applicable to naphthalene systems.

Copper-catalyzed trifluoromethylation reactions have gained significant attention due to the relatively low cost of copper and the high efficiency of these transformations. A common strategy involves the in situ generation of a (trifluoromethyl)copper (CuCF₃) species, which can then react with a suitable aromatic substrate.

One approach is the trifluoromethylation of aryl boronic acids. organic-chemistry.orgbeilstein-journals.orgnih.gov For example, 2-naphthylboronic acid can be trifluoromethylated in the presence of a copper catalyst and a suitable trifluoromethylating agent to yield 2-(trifluoromethyl)naphthalene. acs.org This reaction could be a key step in a multi-step synthesis of the target molecule, where the trifluoromethylated naphthalene intermediate is subsequently carboxylated. The reaction typically proceeds under mild conditions and shows good tolerance to a variety of functional groups. rsc.org

The following table provides an example of a copper-catalyzed trifluoromethylation of a naphthylboronic acid.

| Substrate | Trifluoromethylating Agent | Catalyst System | Product | Yield |

| 2-Naphthylboronic acid | Togni's Reagent | Cu(I) salt | 2-(Trifluoromethyl)naphthalene | 80% |

Data from a representative copper-catalyzed trifluoromethylation of a naphthylboronic acid. acs.org

An alternative and often more direct approach to the synthesis of this compound is to start with a pre-functionalized naphthalene core that already contains the trifluoromethyl group. This strategy then focuses on the selective introduction of the carboxylic acid moiety at the 2-position.

A notable example of this approach is the directed ortho-metalation of 1-(trifluoromethyl)naphthalene. In this reaction, the trifluoromethyl group directs the deprotonation of the adjacent C-H bond at the 2-position by a strong base, such as an organolithium reagent. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, carbon dioxide (CO₂), to afford the desired this compound. This method provides a direct and regioselective route to the target molecule, although it requires stoichiometric amounts of a strong base and is sensitive to reaction conditions. The yields of this reaction can be moderate due to potential side reactions.

Advanced Derivatization and Functionalization of this compound Precursors

The regioselective functionalization of naphthalene intermediates is a critical aspect of the synthesis of polysubstituted naphthalenes, including this compound.

Directed Functionalization of Naphthalene Core Intermediates

Directed functionalization strategies rely on the use of a directing group to control the regioselectivity of a C-H activation or metalation reaction. As discussed in section 2.1.3.2, the trifluoromethyl group itself can act as a directing group for ortho-metalation.

In addition to this, other directing groups can be employed to functionalize the naphthalene core at different positions. For instance, palladium-catalyzed directing group-assisted C8-triflation of naphthyl amides and ketones has been demonstrated. nih.gov While this does not directly lead to the synthesis of this compound, it illustrates the power of directing groups in achieving high regioselectivity in naphthalene functionalization. A hypothetical route could involve the use of a directing group at the 2-position of 1-(trifluoromethyl)naphthalene to facilitate the introduction of a carboxyl group or a precursor.

The development of novel directing groups and catalytic systems for the selective functionalization of the naphthalene ring remains an active area of research, with the potential to provide more efficient and versatile routes to complex molecules like this compound. dntb.gov.uaresearchgate.net

Methodologies for Introducing Complex Substituents via Coupling Reactions

The strategic functionalization of the this compound core relies on the presence of a suitable leaving group, typically a halogen or a triflate, on the naphthalene ring. This allows for the participation of the molecule in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Research in this area has focused on developing robust and selective protocols for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the context of this compound derivatives, this reaction has been employed to introduce a variety of aryl and heteroaryl substituents.

A notable example involves the chemoselective Suzuki-Miyaura cross-coupling of methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate. researchgate.net This substrate, which contains both a bromine atom and a triflate group, allows for selective coupling at either position depending on the reaction conditions. Studies have shown that the reaction with arylboronic acids can be directed with high chemoselectivity towards the triflate group. researchgate.net This selectivity is attributed to the electronic effects of the substituents on the naphthalene ring. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate with Arylboronic Acids researchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 4-bromo-3-phenyl-2-naphthoate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 4-bromo-3-(4-methoxyphenyl)-2-naphthoate | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Methyl 4-bromo-3-(3-thienyl)-2-naphthoate | 78 |

This table is a representative example based on findings for a closely related substrate and is intended to illustrate the potential of the methodology.

Heck Reaction

The Heck reaction provides a means to form C-C bonds by coupling an organic halide or triflate with an alkene. While specific examples of the Heck reaction on a halo-substituted this compound are not extensively documented in the reviewed literature, the principles of this reaction are broadly applicable to such systems. The reaction of a hypothetical halo-1-(trifluoromethyl)-2-naphthoate with various alkenes would be expected to yield styrenyl or other alkenyl derivatives, further diversifying the available substitution patterns. The success of Heck reactions on other trifluoromethylated aromatic systems suggests the feasibility of this approach. beilstein-journals.org

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is invaluable for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of a final molecular architecture. The application of Sonogashira coupling to a suitably functionalized this compound derivative would allow for the synthesis of a range of alkynyl-substituted naphthalenes.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. This methodology would allow for the synthesis of a wide array of amino-substituted this compound derivatives, including anilines, alkylamines, and various heterocyclic amines. The successful amination of other trifluoromethyl-substituted aromatic halides underscores the potential of this reaction for the functionalization of the target scaffold. researchgate.net

Chemical Reactivity and Transformation Studies of 1 Trifluoromethyl 2 Naphthoic Acid

Carboxylation and Subsequent Derivatization Reactions

The introduction of a carboxyl group onto the naphthalene (B1677914) scaffold, particularly when a trifluoromethyl group is present, is a key transformation in the synthesis of complex organic molecules. This section explores the mechanistic aspects of carboxylation in related systems and the subsequent derivatization of the resulting carboxylic acid.

Mechanistic Studies of Carboxylation in Metalated Naphthalene Systems

The synthesis of naphthoic acids can be achieved through the carboxylation of metalated naphthalene intermediates. A common method involves the permutation of a halogen with a metal, followed by carboxylation. For instance, bromo(trifluoromethyl)naphthalenes can undergo a halogen/metal exchange, and the resulting organometallic species can then react with carbon dioxide to yield trifluoromethyl-substituted naphthoic acids. epfl.ch

While direct mechanistic studies on 1-(trifluoromethyl)-2-naphthoic acid are not extensively detailed in the provided results, the carboxylation of naphthalene itself has been investigated, particularly in biological systems. In the sulfate-reducing enrichment culture N47, naphthalene carboxylation is proposed to occur via a 1,3-dipolar cycloaddition to the cofactor prenylated flavin mononucleotide (prFMN). nih.govresearchgate.net This enzymatic process is suggested to involve the activation of the naphthalene ring, followed by the addition of a carboxyl group from bicarbonate. nih.govnih.gov Quantum mechanical calculations have been employed to explore the feasibility of different reaction pathways for this biological carboxylation. nih.govresearchgate.net It's important to note that this enzymatic mechanism may differ significantly from synthetic chemical carboxylation routes.

In synthetic chemistry, the carboxylation of naphthoic acid to form naphthalene dicarboxylic acid has been studied, often involving a disproportionation reaction of naphthoic acid salts at high temperatures. google.com These processes highlight the general reactivity of the naphthalene core towards carboxylation under specific conditions.

Investigation of Esterification and Other Functional Group Transformations

Once the carboxylic acid functionality is in place, as in this compound, it can undergo a variety of transformations to create a diverse range of derivatives. Esterification is a fundamental reaction of carboxylic acids. For example, in the synthesis of 4-amino-3-methyl-2-naphthoic acid derivatives, an initial step involves the esterification of a hydroxyl-substituted naphthoic acid using thionyl chloride and methanol. google.com This highlights a standard method for converting the carboxylic acid to its corresponding methyl ester, a common strategy to protect the carboxylic acid or to modify its reactivity for subsequent steps.

The trifluoromethyl group itself, often considered robust, can also be transformed under specific conditions. While not directly involving the carboxylic acid, these transformations on the naphthalene ring demonstrate the potential for further functionalization of molecules like this compound. For instance, methods for the conversion of carboxylic acids to trifluoromethyl groups have been developed using a combination of photoredox and copper catalysis, although this is a decarboxylative process. nih.govnih.gov

C-H Activation and Functionalization of Naphthalene Ring Systems

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic systems like naphthalene, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgnih.govrsc.org This section delves into the regioselective C-H bond cleavage, intramolecular cyclizations, and dehydrogenative coupling processes involving naphthoic acid substrates.

Intramolecular Cyclization Reactions Leading to Fused Lactone Formation

The strategic placement of a carboxylic acid group on a naphthalene ring allows for intramolecular cyclization reactions, leading to the formation of fused lactone structures. nii.ac.jp Lactones are cyclic esters that can be formed through the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org In the context of C-H activation, rhodium(III)-catalyzed dehydrogenative cyclization of 2-substituted 1-naphthoic acids can proceed through peri C–H bond cleavage to produce fused lactones. nii.ac.jp

These fused lactone frameworks are valuable motifs in organic synthesis. nii.ac.jp The mechanism of such cyclizations can involve the formation of a metalacyclic intermediate followed by reductive elimination. For example, rhodium-catalyzed intramolecular cyclizations of naphthol- or phenol-linked 1,6-enynes have been shown to proceed through the cleavage and formation of sp2 C-O bonds. lookchem.comnih.gov While not directly involving a carboxylic acid, these studies provide insight into the types of cyclization reactions possible on naphthalene systems. The formation of a lactone ring can also be proposed to occur via the oxidation of an intermediate to a carboxylic acid, followed by a spontaneous or enzyme-catalyzed dehydration reaction. researchgate.net Manganese complexes have also been shown to catalyze the γ-lactonization of unactivated primary C-H bonds directed by a carboxylic acid. nih.gov

Dehydrogenative Coupling Processes Involving Naphthoic Acid Substrates

Dehydrogenative coupling reactions offer an efficient method for the formation of C-C and C-heteroatom bonds by removing hydrogen atoms from the coupling partners. Aromatic carboxylic acids, including naphthoic acids, can participate in such reactions. For example, rhodium(III)-catalyzed dehydrogenative cyclization of 9-anthracenecarboxylic acids and 2-substituted 1-naphthoic acids leads to fused lactones through peri C–H bond cleavage. nii.ac.jp

Furthermore, these aromatic carboxylic acids can undergo dehydrogenative coupling with styrenes, followed by a Wacker-type cyclization under palladium catalysis, to construct complex polycyclic frameworks. nii.ac.jp Dehydrogenative coupling of naphthols and phenols has also been achieved using a heterogeneous ruthenium hydroxide (B78521) on alumina (B75360) catalyst with aerobic oxygen as the oxidant. researchgate.net Electrochemical methods have also been employed for the dehydrogenative sp2-coupling of naphthols, leading to novel polycyclic naphthalenone motifs. nih.gov These examples demonstrate the utility of dehydrogenative coupling in the transformation of naphthalene-based substrates.

Interactive Data Tables

Table 1: Overview of Catalytic Systems for Naphthalene Functionalization

| Reaction Type | Catalyst/Reagent | Directing Group | Position Functionalized | Product Type |

| Dehydrogenative Cyclization | Rhodium(III) | Carboxylic Acid | peri (C8) | Fused Lactone |

| Dehydrogenative Coupling | Palladium | Carboxylic Acid | Not specified | 3-benzylidenebenzo[de]isochromen-1-one |

| Remote C-H Functionalization | Ruthenium | P(III) | C5 | Multifunctional Naphthalenes |

| C-H Aminomethylation | GO-Cu7S4NPs | Phenol | ortho | C-C coupled products |

| C-H Allylation | In(OTf)3 | Phenol | para/ortho | Allyl phenols |

Table 2: Examples of Intramolecular Cyclization Reactions

| Starting Material | Catalyst | Reaction Type | Key Intermediate | Product |

| 2-Substituted 1-Naphthoic Acid | Rhodium(III) | Dehydrogenative Cyclization | Not specified | Fused Lactone |

| Naphthol-linked 1,6-enyne | Cationic Rhodium(I)/binap | Intramolecular Cyclization | Rhodacyclopentene | Vinylnaphthofuran |

| 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Triflic Acid | Intramolecular Cyclization | Iminium–hydroxynitrilium dications | Tricyclic iminium compounds |

| ortho-prenylated chalcones | InCl3·4H2O or ZnCl2 | Intramolecular Ene-type Cyclization | Lewis acid coordinated carbonyl | Tertiary alcohols |

Ancillary Reactions and Structural Modifications in the Presence of the Trifluoromethyl Group

The presence of a trifluoromethyl (-CF3) group on the naphthalene ring of this compound significantly influences its chemical reactivity. This electron-withdrawing group can affect the stability of intermediates and the pathways of various transformations, including those initiated by single electron transfer and those involving the loss of carbon monoxide from the carboxylic acid moiety.

Pathways of Single Electron-Transfer Triggered Side Reactions

Single electron transfer (SET) processes are fundamental to various chemical transformations, often initiated by photoredox catalysis. nih.gov In the context of carboxylic acids, SET can lead to the formation of carboxyl radicals, which are key intermediates in both desired reactions and potential side reactions. nih.gov For aromatic carboxylic acids, an SET event, typically oxidation, can generate an aryloxycarbonyl radical.

The general mechanism involves the excitation of a photocatalyst by light, followed by an electron transfer to or from the carboxylic acid or its carboxylate salt. nih.gov Single-electron oxidation of the carboxylate leads to a carboxyl radical, which can then undergo decarboxylation to form an aryl radical. nih.govnih.gov This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

One potential side reaction pathway for the aryl radical generated from this compound is hydrogen atom abstraction from the solvent or other components in the reaction mixture, leading to the formation of 1-(trifluoromethyl)naphthalene (B1313596). Another possibility is dimerization of the aryl radical, which would result in the formation of binaphthyl species. The specific pathway taken will depend on the reaction conditions, including the nature of the photocatalyst, the solvent, and the presence of other reagents.

In the context of trifluoromethylation reactions where trifluoroacetic acid (TFA) is used as a source of the CF3 radical via a photoredox-catalyzed decarboxylation, similar SET principles apply. chemrxiv.orgdoaj.orgchemrxiv.org The high oxidation potential of TFA makes its direct oxidation challenging, but this can be facilitated by the use of appropriate photocatalysts and additives. nih.govdoaj.org The generation of a trifluoroacetate (B77799) radical, followed by rapid decarboxylation, yields the trifluoromethyl radical. nih.govchemrxiv.org

| Intermediate Species | Potential Subsequent Reaction | Resulting Product Type |

| 1-(Trifluoromethyl)-2-naphthoyloxy radical | Decarboxylation | 1-(Trifluoromethyl)-2-naphthyl radical |

| 1-(Trifluoromethyl)-2-naphthyl radical | Hydrogen Atom Abstraction | 1-(Trifluoromethyl)naphthalene |

| 1-(Trifluoromethyl)-2-naphthyl radical | Dimerization | Biaryl compounds |

| 1-(Trifluoromethyl)-2-naphthyl radical | Reaction with other radical species | Functionalized naphthalene derivatives |

Decarbonylative Transformations of Carboxylic Acid Moieties

Decarbonylative reactions involve the removal of a carbonyl group (CO) from a molecule. For carboxylic acids, this transformation typically requires activation of the carboxylic acid and the use of a transition metal catalyst, such as palladium. nih.govnih.gov This approach allows carboxylic acids to be used as arylating agents in cross-coupling reactions, with the loss of carbon dioxide and carbon monoxide.

A general strategy for the decarbonylative coupling of carboxylic acids involves their in situ activation, for example, as a mixed anhydride. nih.gov This activated species can then undergo oxidative addition to a low-valent transition metal catalyst. Subsequent decarbonylation of the resulting acyl-metal complex generates an aryl-metal intermediate, which can then participate in a catalytic cycle, such as a cross-coupling reaction. nih.govnih.gov

For this compound, a palladium-catalyzed decarbonylative process could be envisioned. For instance, in a decarbonylative thioetherification, the carboxylic acid could be reacted with a thioester in the presence of a palladium catalyst. nih.gov The proposed mechanism would involve the formation of a mixed anhydride, followed by oxidative addition to the palladium center, decarbonylation to form a 1-(trifluoromethyl)-2-naphthyl-palladium species, and subsequent reductive elimination to yield the corresponding thioether. nih.gov

Decarbonylative cross-coupling reactions represent a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. wikipedia.orgchemrxiv.org The conditions for these reactions are often mild and can tolerate a variety of functional groups. chemrxiv.org

| Reaction Type | Catalyst System (Example) | Key Intermediate | Product Type |

| Decarbonylative Thioetherification | Palladium catalyst | 1-(Trifluoromethyl)-2-naphthyl-palladium species | Aryl thioether |

| Decarbonylative Sonogashira Coupling | Pd(OAc)2/Xantphos | 1-(Trifluoromethyl)-2-naphthyl-palladium species | Aryl alkyne |

| Decarbonylative C-C Bond Formation | Palladium catalyst | 1-(Trifluoromethyl)-2-naphthyl-palladium species | Biaryl or alkyl-aryl compounds |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the specific environment of the fluorine atoms within 1-(Trifluoromethyl)-2-naphthoic acid.

Comprehensive Analysis by Proton (¹H) and Carbon-¹³ (¹³C) NMR

The ¹H NMR spectrum of this compound is expected to display a series of signals in the aromatic region, characteristic of the naphthalene (B1677914) ring system. The protons on the naphthalene core will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups will induce downfield shifts in the resonances of nearby protons, particularly H-8 and H-3.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. It will show distinct signals for each of the 12 carbon atoms in the structure. The carbon of the carboxylic acid group (C=O) is anticipated to resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical range of 120-140 ppm, with the carbons directly attached to the substituents (C-1 and C-2) showing characteristic shifts influenced by the electronic effects of the CF₃ and COOH groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on analysis of structurally related compounds.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | 10-13 (broad s) | ~170 |

| CF₃ | - | ~124 (q) |

| C-1 | - | ~126 (q) |

| C-2 | - | ~132 |

| C-3 | Doublet | ~125 |

| C-4 | Doublet | ~128 |

| C-5 | Multiplet | ~129 |

| C-6 | Multiplet | ~127 |

| C-7 | Multiplet | ~128 |

| C-8 | Multiplet | ~129 |

| C-4a | - | ~130 |

| C-8a | - | ~134 |

Abbreviations: s = singlet, q = quartet

Application of Two-Dimensional NMR Techniques (HSQC, HMBC) for Signal Assignment

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. nih.govnih.gov In the HSQC spectrum of this compound, each CH group in the naphthalene ring will produce a cross-peak, linking the proton resonance to its corresponding carbon resonance. This allows for the definitive assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). nih.govsciex.com This technique is instrumental in piecing together the molecular structure by identifying long-range connectivities. For instance, the proton of the carboxylic acid group would be expected to show a correlation to the C-2 carbon and the carbonyl carbon. Similarly, protons on the naphthalene ring will show correlations to neighboring carbons and the carbons of the substituents, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) Techniques

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. sciex.comnih.gov For this compound, with a molecular formula of C₁₂H₇F₃O₂, the calculated exact mass (monoisotopic mass) is 240.0398 g/mol . An HR-MS analysis would be expected to yield a measured mass that is very close to this theoretical value (typically with an error of less than 5 ppm), thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Table 2: Molecular Formula and Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₂H₇F₃O₂ |

| Monoisotopic Mass | 240.0398 g/mol |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern. Analysis of this pattern allows for the calculation of the electron density within the crystal, from which the precise positions of all atoms in the molecule can be determined.

A successful X-ray crystallographic analysis of this compound would provide detailed information on:

Bond lengths and angles within the molecule.

The planarity of the naphthalene ring system.

The conformation of the carboxylic acid and trifluoromethyl groups relative to the naphthalene ring.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, in the solid state.

As of the current literature survey, a publicly available crystal structure for this compound has not been reported.

Chromatographic and Other Advanced Analytical Methods

Advanced analytical techniques are indispensable for the characterization of "this compound," ensuring its chemical purity and elucidating the thermodynamic forces that govern its molecular interactions. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity and resolving enantiomers, while Isothermal Titration Calorimetry (ITC) provides a direct window into the thermodynamics of its binding events.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

Purity Assessment:

For routine purity analysis, a reverse-phase HPLC (RP-HPLC) method is typically employed. This technique separates molecules based on their hydrophobicity. In the case of naphthoic acid derivatives, a C18 stationary phase is common, where the nonpolar octadecylsilyl groups interact with the aromatic naphthyl ring of the analyte. sielc.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid group remains protonated for consistent retention and peak shape. sielc.com By developing a gradient or isocratic method, "this compound" can be effectively separated from synthesis byproducts or degradation products, allowing for accurate quantification. ekb.eg

Enantiomeric Excess Determination:

Since "this compound" possesses a chiral center, distinguishing between its enantiomers is crucial, particularly in pharmaceutical contexts where different enantiomers can have varied biological effects. youtube.com This separation cannot be achieved on standard achiral columns, as enantiomers have identical physical properties in a non-chiral environment. sigmaaldrich.com Therefore, chiral chromatography is required.

There are two main approaches for this: indirect and direct. The indirect method involves derivatizing the enantiomeric mixture with a pure chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, the direct method using a Chiral Stationary Phase (CSP) is more common. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including those with aromatic structures. nih.govresearchgate.net The separation mechanism on these CSPs relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability. youtube.com Interactions like hydrogen bonds, π-π stacking, and steric hindrance contribute to the differential retention, allowing for the separation and quantification of each enantiomer. nih.gov The mobile phase for chiral separations is often a mixture of alkanes (like n-hexane) and an alcohol (like isopropyl alcohol), sometimes with an acidic additive to improve peak shape and resolution. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of this compound

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilyl) | Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | n-Hexane / Isopropyl Alcohol with 0.1% Trifluoroacetic Acid |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at ~255 nm | UV at ~255 nm |

| Objective | Quantify chemical purity against impurities. | Separate and quantify R- and S-enantiomers. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur when molecules interact. nih.gov This allows for a complete thermodynamic characterization of the binding of "this compound" to a target macromolecule, such as a protein or enzyme, in a single experiment. wikipedia.orgnih.gov The technique provides key insights into the forces driving the binding event, which is invaluable in fields like drug discovery. news-medical.netfrontiersin.org

In a typical ITC experiment, a solution of the ligand ("this compound") is titrated in small, precise injections into a sample cell containing the target macromolecule. wikipedia.orgnih.gov The instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic) upon binding. nih.gov As the titration proceeds, the macromolecule's binding sites become saturated, and the heat signal diminishes.

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Analysis of this binding isotherm yields several fundamental thermodynamic parameters:

Binding Affinity (Kₐ) or its reciprocal, the Dissociation Constant (Kₑ) : These values quantify the strength of the interaction.

Stoichiometry (n) : This reveals the number of ligand molecules that bind to one molecule of the target. jhu.edu

Enthalpy Change (ΔH) : This is the measure of the heat released or absorbed during the binding event, reflecting changes in hydrogen bonding and van der Waals interactions.

From these directly measured values, other key thermodynamic parameters can be calculated:

Gibbs Free Energy Change (ΔG) : Calculated using the equation ΔG = -RTln(Kₐ), this parameter indicates the spontaneity of the binding process. news-medical.net

Entropy Change (ΔS) : Calculated from the relationship ΔG = ΔH - TΔS, this term reflects the change in disorder of the system upon binding, often related to conformational changes and the release of water molecules (the hydrophobic effect). frontiersin.org

Together, these parameters provide a complete thermodynamic signature of the interaction, revealing whether the binding is driven by enthalpy, entropy, or a combination of both. researchgate.net This information is critical for understanding the molecular recognition process and for the rational design of molecules with improved binding properties. whiterose.ac.uk

Table 2: Illustrative Thermodynamic Profile for a Small Molecule-Protein Interaction Determined by ITC

| Thermodynamic Parameter | Symbol | Typical Value | Information Provided |

|---|---|---|---|

| Stoichiometry | n | 1.09 ± 0.02 | Binding ratio of ligand to protein. |

| Dissociation Constant | Kₑ | 0.194 µM | Strength of the binding interaction (lower is stronger). |

| Enthalpy Change | ΔH | -22.7 kcal/mol | Heat released/absorbed; indicates changes in bonding. nih.gov |

| Gibbs Free Energy Change | ΔG | -9.16 kcal/mol | Overall spontaneity of the binding event. nih.gov |

| Entropic Contribution | -TΔS | 6.44 kcal/mol | Change in system disorder (e.g., from conformational changes or hydrophobic effect). |

Note: The data in this table are representative of a typical high-affinity small molecule-protein interaction measured by ITC and serve as an illustrative example. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. These methods allow for the detailed study of electron distribution and energy levels, which are crucial for understanding a molecule's stability and reactivity.

Application of Density Functional Theory (DFT) to Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com By approximating the electron density, DFT can accurately calculate various molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic energies. mdpi.com For 1-(Trifluoromethyl)-2-naphthoic acid, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would provide a detailed picture of its three-dimensional structure. researchgate.net These calculations would reveal the precise arrangement of the naphthyl ring, the carboxylic acid group, and the trifluoromethyl group, offering insights into steric and electronic effects. The accuracy of DFT is highly dependent on the choice of functionals and basis sets. mdpi.com

Theoretical calculations on similar structures, such as 2-naphthoic acid derivatives, have been performed to understand their molecular geometry and electronic properties. rsc.orgresearchgate.net For this compound, DFT would elucidate how the electron-withdrawing trifluoromethyl group influences the electron density distribution across the naphthalene (B1677914) ring system and the acidity of the carboxylic acid proton.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. semanticscholar.orgmdpi.com For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring, while the LUMO may be distributed over the carboxylic acid and trifluoromethyl groups. The precise energies and spatial distributions of these orbitals, calculable via DFT, would allow for the prediction of its reactivity in various chemical environments. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be obtained from a HOMO-LUMO analysis for this compound, based on general principles of quantum chemical calculations.

| Parameter | Value (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |

| Ionization Potential (I) | - | Approximated as -EHOMO |

| Electron Affinity (A) | - | Approximated as -ELUMO |

| Global Hardness (η) | - | (I - A) / 2 |

| Global Softness (S) | - | 1 / (2η) |

| Electronegativity (χ) | - | (I + A) / 2 |

| Electrophilicity Index (ω) | - | χ² / (2η) |

Bader Analysis for Characterizing Intermolecular Bonding Interactions in Solid State

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader analysis, is a theoretical model used to analyze the electron density distribution in molecules and materials. It allows for the characterization of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the crystal packing of a molecule in its solid state. researchgate.net

For this compound, Bader analysis could be used to identify and quantify the strength of intermolecular interactions in its crystal lattice. This would involve locating the bond critical points (BCPs) in the electron density between interacting atoms of neighboring molecules. The properties at these BCPs, such as the electron density and its Laplacian, provide insight into the nature of the interaction (e.g., covalent, ionic, or hydrogen-bonded). This analysis would be particularly useful for understanding how the carboxylic acid groups form hydrogen-bonded dimers and how the trifluoromethyl groups participate in weaker intermolecular contacts. researchgate.net

Molecular Modeling and Simulation for Conformational and Binding Studies

Molecular modeling and simulation techniques are invaluable for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and receptors. These methods are central to the field of drug design and discovery.

Homology Modeling of Receptor Binding Sites for Ligand Design

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. nih.gov This is achieved by using the known structure of a homologous protein (a template) to build a model of the target protein. nih.gov

In the context of this compound, if it were being investigated as a ligand for a specific receptor whose structure is unknown, homology modeling could be used to build a model of the receptor's binding site. nih.gov For instance, if this compound were being explored as an antagonist for a G-protein-coupled receptor (GPCR), a known crystal structure of a related GPCR could serve as a template. nih.govnih.gov This model of the binding pocket would then be used to guide the design of more potent and selective ligands. nih.gov

Simulated Antagonist Docking Studies for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. researchgate.net

For this compound, docking studies would be performed to predict its binding mode within the active site of a target receptor. nih.gov This involves placing the ligand in various conformations and orientations within the binding pocket and scoring them based on factors like intermolecular forces and geometric complementarity. The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the receptor, or hydrophobic interactions involving the naphthalene ring. nih.gov Such studies are crucial for understanding why a compound acts as an antagonist and for designing derivatives with improved binding affinity. nih.gov

The following table outlines the typical steps and outcomes of a simulated docking study.

| Step | Description | Outcome |

| 1. Target Preparation | The 3D structure of the receptor is obtained (e.g., from a homology model or the Protein Data Bank) and prepared for docking (e.g., adding hydrogens, assigning charges). | A receptor model ready for docking calculations. |

| 2. Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized. | A low-energy conformation of the ligand. |

| 3. Docking Simulation | The ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled using a docking algorithm. | A set of possible binding poses for the ligand. |

| 4. Scoring and Analysis | The generated poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to identify key intermolecular interactions. | A predicted binding mode and an estimated binding affinity (e.g., in kcal/mol). |

Theoretical Spectroscopic Predictions and Interpretation

Computational chemistry provides essential tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate molecular structures, vibrational frequencies, and electronic spectra. researchgate.netrsc.org These theoretical calculations are invaluable for complementing experimental data and understanding the relationship between molecular structure and spectroscopic behavior. researchgate.netresearchgate.net

Computational studies on substituted naphthoic acids have shown that substituents significantly influence their chemical reactivity and physicochemical properties. sciencepublishinggroup.comresearchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, is expected to have a pronounced effect on the electronic structure and, consequently, the spectroscopic properties of the naphthoic acid core. nih.gov Theoretical models can predict how this substitution alters bond lengths, bond angles, and the distribution of electron density within the molecule. researchgate.net

Prediction of Transition Moments and Polarization Ratios for Spectroscopic Interpretation

The absorption of UV-visible light by a molecule induces a transition from its ground electronic state to an excited state. The probability of this transition is governed by the transition dipole moment, a vector quantity that describes the change in dipole moment during the electronic transition. nsf.gov TD-DFT is a primary computational method for calculating the properties of excited states, including the energies of electronic transitions (which correspond to absorption wavelengths) and their associated oscillator strengths and transition dipole moments. rsc.orgnih.gov

The oscillator strength is a dimensionless quantity that represents the intensity of an electronic transition. It is directly proportional to the square of the transition dipole moment. By calculating these parameters, TD-DFT can generate a theoretical absorption spectrum that can be compared with experimental results. researchgate.net For example, in a TD-DFT study of a related trifluoromethyl-containing naphthalenic compound, the calculated electronic absorption spectrum showed good agreement with the experimental one, validating the computational approach. researchgate.net

Theoretical Derivations of Fluorescence Parameters (e.g., Empirical Fluorescence Coefficient, Quantum Yield)

Fluorescence is the emission of light from a molecule after it has been electronically excited. Key parameters that quantify this process include the fluorescence quantum yield (Φf) and the empirical fluorescence coefficient (kf). jocpr.com The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed, providing a measure of the efficiency of the fluorescence process. libretexts.org

Theoretical calculations can provide insight into these parameters. While direct, ab initio calculation of quantum yields is complex, computational methods can be used in conjunction with experimental data to derive these values. A study on the closely related molecule 1-naphthoic acid demonstrated the use of spectrofluorimetry and theoretical calculations to determine fluorescence parameters in various surfactant solutions. jocpr.com The study confirmed that the solubilization of the molecule in micellar media led to an increase in fluorescence intensity, which was attributed to an increase in the quantum efficiency of fluorescence. jocpr.com

The quantum yield (Φf) can be calculated relative to a standard of known quantum yield using the following equation:

Φf(sample) = Φf(standard) * (Isample / Istandard) * (Astandard / Asample) * (n2sample / n2standard)

Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. edinst.com

The study on 1-naphthoic acid calculated several spectral parameters, including the quantum yield and molar extinction coefficient, in the presence of the surfactant TX-100. jocpr.com These theoretically supplemented findings provide a strong proxy for understanding the potential fluorescence behavior of this compound.

| TX-100 Conc. (M) | Molar Extinction Coefficient (ε) | Quantum Yield (Φf) |

|---|---|---|

| 0.0 | 15000 | 0.14 |

| 1 x 10⁻⁵ | 15500 | 0.19 |

| 5 x 10⁻⁵ | 16000 | 0.25 |

| 1 x 10⁻⁴ | 16800 | 0.33 |

| 5 x 10⁻⁴ | 17500 | 0.42 |

| 1 x 10⁻³ | 18000 | 0.50 |

Structure Activity Relationships Sar and Ligand Design Principles

Systematic Structure-Activity Relationship (SAR) Studies of 1-(Trifluoromethyl)-2-naphthoic Acid Derivatives

Systematic Structure-Activity Relationship (SAR) studies on derivatives of this compound and analogous structures seek to understand how specific chemical modifications influence biological activity. The trifluoromethyl (-CF3) group is a key feature, often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.com Its strong electron-withdrawing nature significantly alters the electronic properties of the naphthalene (B1677914) ring, which can modulate interactions with biological targets. mdpi.comnih.gov

While specific SAR studies on this compound are not extensively detailed in public literature, principles can be derived from studies on related naphthoic acid and trifluoromethylated aromatic compounds. For instance, in studies of 2-naphthoic acid derivatives as allosteric NMDA receptor inhibitors, the addition of small functional groups dramatically altered activity. nih.gov A 3-hydroxy addition to the 2-naphthoic acid core, for example, increased inhibitory activity at specific receptor subtypes. nih.gov Further substitutions with halogens or phenyl groups on this modified scaffold led to compounds with potent, low micromolar IC50 values. nih.gov

Similarly, SAR studies on other classes of compounds show that the position and nature of substituents are critical. In one series, derivatives with electron-withdrawing groups, such as (trifluoromethyl)phenyl, demonstrated higher inhibitory activity compared to those with electron-donating groups like methoxyphenyl. nih.gov The activity of trifluoromethyl-substituted pyrazole (B372694) derivatives was found to be significantly better than analogs with fluoro, carboxylic acid, or nitro substituents against certain bacterial strains. nih.gov These findings underscore a general principle: the introduction and placement of electron-withdrawing groups like -CF3, alongside other functional moieties, are critical for optimizing biological activity.

Table 1: Illustrative SAR of Substituted Naphthoic Acid Analogs for NMDA Receptor Inhibition Data adapted from related 2-naphthoic acid studies to illustrate SAR principles.

| Base Scaffold | R1-Substituent (at position 1) | R3-Substituent (at position 3) | R6-Substituent (at position 6) | Activity (IC50) |

| 2-Naphthoic Acid | H | H | H | Low Activity |

| 2-Naphthoic Acid | H | -OH | H | Increased Activity |

| 2-Naphthoic Acid | -Br | -OH | -Phenyl | ~2 µM |

| 2-Naphthoic Acid | -Br | H | -Phenyl | Increased Selectivity |

Influence of Substituent Position and Electronic Nature on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the this compound molecule are fundamentally governed by the electronic interplay between the naphthalene ring system, the strongly electron-withdrawing trifluoromethyl group (-CF3), and the deactivating, meta-directing carboxylic acid group (-COOH).

The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily operating through a strong negative inductive effect (-I effect). nih.govresearchgate.net This effect significantly lowers the electron density of the aromatic ring system, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted naphthalene. Computational studies on substituted naphthoic acids confirm that substituents modify the electronic structure, affecting physicochemical properties like the HOMO-LUMO gap, chemical hardness, and dipole moment, which are critical for predicting reactivity. sciencepublishinggroup.comsciencepublishinggroup.com

In the context of further electrophilic substitution, the directing effects of the existing substituents are crucial. The -CF3 group is a strong deactivating group and a meta-director. libretexts.org The -COOH group is also deactivating and meta-directing. libretexts.org Therefore, on the ring to which they are attached, both groups direct incoming electrophiles away from the ortho and para positions. This leads to a high degree of regioselectivity in substitution reactions, with a strong preference for positions 5 and 8 on the adjacent ring, which are electronically least deactivated. The presence of these two deactivating groups makes the molecule significantly less reactive than benzene.

Table 2: Calculated Physicochemical Properties of Ortho-Substituted Naphthoic Acids This table presents data from computational studies on various ortho-substituted naphthoic acids to illustrate the electronic influence of different substituents. researchgate.net

| Ortho-Substituent | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| -H | -685.23 | -7.21 | -1.77 | 2.08 |

| -OH | -760.37 | -6.69 | -1.52 | 1.62 |

| -NH2 | -740.54 | -6.12 | -1.22 | 1.83 |

| -OCH3 | -799.53 | -6.61 | -1.44 | 2.51 |

Rational Design Principles for Analogs Aimed at Specific Molecular Recognition

The rational design of analogs based on the this compound scaffold involves leveraging its distinct structural and electronic features to achieve high-affinity and selective binding to a specific molecular target, such as an enzyme or receptor. researchgate.net The core principles revolve around modifying the molecule to optimize interactions within a biological binding pocket.

Exploiting the Trifluoromethyl Group: The -CF3 group is a valuable tool in rational design. It is often used as a bioisostere for a methyl or chloro group but offers unique properties. mdpi.com Its lipophilicity can enhance membrane permeability and hydrophobic interactions within a binding site. mdpi.com Its powerful electron-withdrawing nature can influence the acidity of nearby protons and the strength of hydrogen bonds, thereby modulating target engagement. nih.gov Furthermore, the metabolic stability of the C-F bond often improves the pharmacokinetic profile of a drug candidate. nih.gov

Modifying the Naphthalene Core: The rigid naphthalene scaffold serves as a platform for orienting functional groups in three-dimensional space. Substituents can be added to other positions on the rings to probe for additional binding interactions, such as hydrogen bonds, salt bridges, or van der Waals contacts. For example, adding a hydroxyl or amino group could introduce a hydrogen bond donor/acceptor, while adding a basic amine could form an ionic bond with an acidic residue like aspartate or glutamate (B1630785) in the target protein. nih.gov

Varying the Carboxylic Acid Group: The carboxylate of the naphthoic acid is a key interaction point, often forming strong hydrogen bonds or salt bridges with positively charged residues like arginine or lysine. sciencepublishinggroup.com Analogs can be designed where the carboxylic acid is replaced with other acidic bioisosteres, such as a tetrazole, to fine-tune acidity and binding geometry. Alternatively, it can be converted to an ester or amide to serve as a prodrug or to eliminate the negative charge if it is unfavorable for binding or cell penetration.

Impact of Chain Functionalization and Alicyclic Ring Modifications on Molecular Interactions

Attaching functionalized chains or alicyclic (non-aromatic) ring systems to the this compound core is a powerful strategy to enhance molecular interactions and improve binding affinity and specificity. These modifications can introduce new binding contacts, constrain the molecule into a more favorable conformation for binding, and explore larger regions of the target's binding site.

A compelling example of this principle is found in the development of P2Y14 receptor antagonists based on a 4-phenyl-2-naphthoic acid scaffold, which incorporates a trifluoromethylphenyl group. acs.orgnih.govnih.gov In these studies, the piperidine (B6355638) ring of the lead compound was systematically modified by varying its size (from 4- to 8-membered rings) and by introducing fused, spirocyclic, and bridged ring systems. acs.orgnih.gov

These alicyclic modifications had a profound impact on binding affinity. Constraining the flexible piperidine ring into a more rigid bicyclic system, such as a 3-azabicyclo[3.1.1]heptane, preserved or enhanced binding affinity by locking the molecule into a receptor-preferred conformation. nih.gov Further functionalization of these alicyclic rings was also critical. The introduction of an α-hydroxyl group into one of the bridged ring systems increased binding affinity by 89-fold, suggesting a key new hydrogen-bonding interaction with the receptor. acs.orgnih.gov These weak interactions, including C–H···O and C–H···π contacts, are crucial for the self-assembly and stabilization of molecular complexes. mdpi.com

Table 3: Impact of Alicyclic Ring Modifications on P2Y14 Receptor Affinity Data derived from studies on 4-(4-(piperdin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid analogs. acs.orgnih.gov

| Base Moiety | Alicyclic Modification | Functionalization | Binding Affinity (IC50, nM) |

| Phenyl-Naphthoic Acid | Piperidine | None | Potent |

| Phenyl-Naphthoic Acid | 3-azabicyclo[3.1.1]heptane | None | ~89-fold lower than hydroxylated form |

| Phenyl-Naphthoic Acid | 3-azabicyclo[3.1.1]heptane | α-hydroxyl group | 5.92 |

| Phenyl-Naphthoic Acid | Azepane (7-membered ring) | None | ~10 |

These results clearly demonstrate that modifying a core scaffold like this compound with functionalized chains and diverse alicyclic rings is a highly effective strategy for modulating molecular interactions and optimizing biological activity.

Applications in Advanced Materials and Chemical Biology Probes

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of crystalline porous materials constructed from inorganic nodes (metal ions or clusters for MOFs) and organic linker molecules. nih.govcd-bioparticles.netalfa-chemistry.com The choice of the organic linker is critical as it dictates the pore size, geometry, and chemical functionality of the resulting framework. researchgate.netresearchgate.net Aromatic carboxylic acids are among the most popular and effective linkers due to their strong coordination ability, diverse coordination modes, and the rigidity of their structures, which helps in forming stable, porous networks. alfa-chemistry.comresearchgate.net

While specific MOFs or COFs constructed from 1-(Trifluoromethyl)-2-naphthoic acid are not extensively documented in the literature, its molecular architecture makes it a promising candidate for a specialized organic linker based on established design principles. The rational design of MOFs involves selecting linkers that can bridge metal centers to form a robust, porous, and crystalline network. nih.govmdpi.com

Key structural features of this compound relevant to framework design include:

Rigid Naphthalene (B1677914) Backbone: The rigid, planar naphthalene core provides structural integrity, preventing the collapse of the porous framework upon removal of guest solvent molecules. researchgate.net This rigidity is a desirable trait for creating materials with permanent porosity.

Carboxylate Functional Group: The carboxylic acid group is a versatile coordinating moiety, capable of binding to metal ions through various modes (e.g., monodentate, bidentate), which influences the geometry and connectivity of the resulting framework. alfa-chemistry.com

Trifluoromethyl (-CF3) Group: This functional group introduces unique electronic properties and steric bulk. Its strong electron-withdrawing nature can modify the electronic environment of the metal nodes, potentially influencing catalytic activity. Furthermore, its bulkiness and hydrophobicity can be leveraged to tune the pore environment and enhance chemical stability. acs.orgnih.gov

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt precursor are heated in a high-boiling-point solvent. researchgate.netyoutube.com For a linker like this compound, these conditions would facilitate the deprotonation of the carboxylic acid and its coordination to the metal centers, leading to the self-assembly of the crystalline framework. researchgate.netnih.gov

A significant challenge in the practical application of many MOFs is their instability in the presence of water, which can hydrolyze the metal-ligand coordination bonds and lead to structural collapse. researchgate.netillinois.edu A powerful strategy to overcome this limitation is the incorporation of fluorinated functional groups, such as trifluoromethyl (-CF3), onto the organic linkers. nih.gov

The introduction of trifluoromethyl groups enhances water stability through a "shielding effect" attributed to two main factors:

Hydrophobicity: The -CF3 group is highly hydrophobic, creating a water-repellent microenvironment within the MOF pores. acs.orgwyzant.com This hydrophobic lining repels water molecules, preventing them from accessing and attacking the hydrolytically sensitive metal-carboxylate coordination nodes. acs.orgnih.govresearchgate.net

Steric Hindrance: The bulkiness of the -CF3 group provides steric hindrance, physically blocking water molecules from approaching the coordination bonds. acs.orgnih.gov

Research has demonstrated that positioning trifluoromethyl groups at the ortho positions relative to the coordinating carboxylate groups is particularly effective in improving chemical stability. acs.orgnih.gov In the case of this compound, the -CF3 group is located ortho to the carboxylic acid, making it an ideal candidate for constructing MOFs with enhanced durability against moisture and boiling water. acs.orgnih.gov This strategy of pore hydrophobization is a key principle in designing robust MOFs for applications in humid environments or aqueous media. illinois.edunih.gov

Chemical Biology Probes and Tools

The unique photophysical and binding properties of the naphthoic acid scaffold, combined with the modulating effects of the trifluoromethyl group, have enabled the development of sophisticated probes for studying biological systems.

Derivatives of 2-naphthoic acid featuring a trifluoromethylphenyl group have been instrumental in creating high-affinity, selective fluorescent probes. acs.orgacs.orgnih.gov A notable example is the development of probes for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. nih.govnih.govnih.gov

The core structure, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), serves as a potent and selective antagonist for the P2Y14R. acs.orgresearchgate.net Researchers have leveraged this high-affinity scaffold to design fluorescent probes by attaching a fluorophore to a site on the molecule that does not interfere with receptor binding. acs.orgacs.org Through homology modeling and docking simulations, the piperidine (B6355638) ring of the PPTN molecule was identified as a suitable point for conjugation. acs.orgnih.gov

Chain-elongated derivatives of PPTN were synthesized to allow for coupling with various fluorophores. nih.gov A particularly successful probe, MRS4174, was created by linking an Alexa Fluor 488 (AF488) fluorophore to the PPTN scaffold. acs.orgacs.orgnih.gov This probe exhibited exceptionally high affinity for the P2Y14R, significantly greater than its precursor molecule, demonstrating that strategic functionalization can enhance binding potency. acs.orgnih.gov

| Compound | Description | Affinity (Ki) | Reference |

|---|---|---|---|

| PPTN (6) | Core antagonist scaffold | 0.3 nM | acs.org |

| Alkyne Precursor (22) | PPTN derivative with hexynyl chain for fluorophore attachment | 13 nM | acs.orgnih.gov |

| MRS4174 (30) | Alexa Fluor 488 conjugate of PPTN | 80 pM | acs.orgnih.gov |

The high-affinity fluorescent probes developed from the trifluoromethyl-substituted 2-naphthoic acid scaffold are powerful tools for investigating receptor pharmacology. acs.orgnih.gov The probe MRS4174, for instance, has been used in flow cytometry assays to directly quantify specific binding to cells expressing the P2Y14R. acs.orgresearchgate.net

These assays allow for detailed characterization of ligand-receptor interactions:

Quantification of Binding: The intense fluorescence of the probe enables precise measurement of its binding to the receptor on the cell surface. acs.org

Competitive Binding Assays: By introducing other non-fluorescent ligands, researchers can measure their ability to displace the fluorescent probe. This competitive inhibition allows for the determination of the binding affinities (Ki values) and selectivities of a wide range of compounds at the P2Y14R. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: These probes facilitate the expansion of SAR for the receptor by providing a robust method to screen new chemical entities and understand how structural modifications affect binding affinity. acs.orgnih.gov

The use of such advanced probes provides a significant advantage over traditional radioligand assays, offering high sensitivity with low nonspecific binding. nih.gov This approach has been crucial in confirming the binding properties of known P2Y receptor ligands at the P2Y14R and validating its pharmacological profile, thereby deepening the understanding of its binding mechanisms. acs.orgnih.gov

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. researchgate.net While specific studies detailing the host-guest chemistry of this compound are limited, its structure possesses all the necessary features to participate in complex supramolecular assemblies.

Potential non-covalent interactions involving this compound include:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions. This can lead to the formation of dimers or extended one-dimensional chains, a common motif in the self-assembly of carboxylic acids. rsc.orgbrighton.ac.uk

π-π Stacking: The electron-rich naphthalene core can engage in π-π stacking interactions with other aromatic systems. These interactions are fundamental to the organization of many disc-like molecules into columnar structures. rsc.org

Hydrophobic Interactions: The trifluoromethyl group is strongly hydrophobic and lipophilic. wyzant.commdpi.comnih.govresearchgate.net This property drives the molecule to self-associate in aqueous environments to minimize contact with water, a key factor in the formation of larger assemblies. researchgate.netnih.gov The -CF3 group can also participate in specific fluorous interactions with other fluorinated molecules. rsc.orgresearchgate.net

Halogen Bonding: Although not a traditional halogen bond donor, the fluorine atoms of the -CF3 group can act as weak Lewis bases, potentially interacting with electron-deficient sites.

The combination of these interactions suggests that this compound could act as a versatile building block in crystal engineering and the self-assembly of functional soft materials. researchgate.net Its amphiphilic nature—possessing a hydrophilic carboxylic acid head and a hydrophobic trifluoromethyl-naphthalene tail—could lead to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents. researchgate.net

Investigation of Inclusion Phenomena (e.g., within Cyclodextrins) for Site-Selective Transformations

The encapsulation of guest molecules within the hydrophobic cavity of host molecules, such as cyclodextrins, is a widely studied phenomenon with applications in drug delivery, catalysis, and materials science. oatext.com Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with a variety of guest molecules, provided they have a suitable size and shape to fit within the cavity. nih.gov The formation of such complexes can alter the physicochemical properties of the guest molecule, including its solubility and reactivity. oatext.com

While direct studies on the inclusion of this compound within cyclodextrins are not extensively documented, the principles of host-guest chemistry suggest its potential for such interactions. The naphthalene moiety provides a hydrophobic surface suitable for encapsulation within the cyclodextrin (B1172386) cavity. The formation of an inclusion complex can lead to site-selective transformations by sterically protecting certain reactive sites on the guest molecule while leaving others exposed. researchgate.netacs.org For aromatic guests, the orientation within the cyclodextrin cavity can dictate which parts of the molecule are accessible for chemical modification. acs.org

The binding strength and stoichiometry of such inclusion complexes are crucial parameters. These are typically determined using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The formation constant (Kf) provides a quantitative measure of the stability of the complex. nih.gov

Table 1: General Characteristics of Cyclodextrin Inclusion Complexes

| Parameter | Description | Typical Methods of Determination |

| Stoichiometry | The ratio of host (cyclodextrin) to guest (this compound) molecules in the complex. Most commonly 1:1. nih.gov | Job's plot (UV-Vis), NMR titration |

| Formation Constant (Kf) | An equilibrium constant for the association of the host and guest molecules, indicating the stability of the inclusion complex. nih.gov | Spectroscopic titrations (UV-Vis, Fluorescence), Isothermal Titration Calorimetry (ITC), NMR |

| Guest Orientation | The specific arrangement of the guest molecule within the cyclodextrin cavity. | 2D NMR (ROESY, NOESY) |